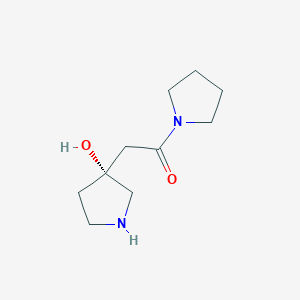

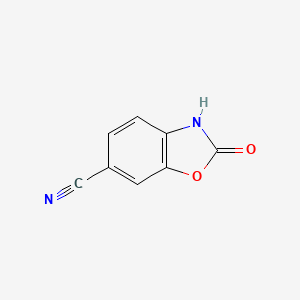

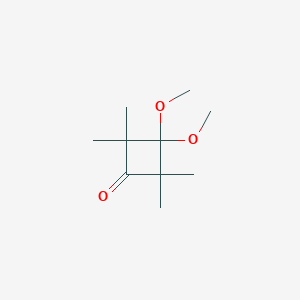

![molecular formula C12H17NO3S B2648442 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester CAS No. 243968-52-7](/img/structure/B2648442.png)

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H10NO3S/c9-7-6(8(10)11)4-1-2-12-3-5(4)13-7/h13H,1-3,9H2,(H,10,11) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.24 . It’s recommended to be stored at a temperature between 28°C .Scientific Research Applications

Synthesis and Cyclizations

The compound 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester, as a part of the broader 2-amino-4H-pyrans and related derivatives, plays a significant role in organic synthesis. Researchers have developed efficient one-pot synthesis methods for 2-amino-4H-pyran derivatives, which are known for their various applications, including their use as anti-cancer, antihypertensive, and coronary dilating agents. These compounds serve as important intermediates in organic synthesis, offering pathways to a diverse array of biologically active molecules (Zonouzi, Kazemi, & Nezamabadi, 2006).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, the synthesis of novel heterocyclic substituted α-amino acids from L-aspartic acid has been reported, utilizing the alkynyl ketone functionality as a versatile building block. This approach has led to the generation of pyridines, pyrazolines, isoxazoles, and triazoles, demonstrating the compound's versatility in contributing to the development of non-proteinogenic heterocyclic substituted α-amino acids (Adlington, Baldwin, Catterick, Pritchard, & Tang, 2000).

Photocleavable Protecting Groups

The compound has also been explored in the context of photocleavable protecting groups for carboxylic acids. A study on benzocoumarin derivatives for the protection of carboxylic acids revealed the potential of these compounds in the controlled release of carboxylic acids upon irradiation. This indicates its utility in the development of light-responsive materials and chemical probes (Soares, Hungerford, Costa, & Gonçalves, 2015).

C-Glycosyl Amino Acids Synthesis

Further application is seen in the synthesis of C-glycosyl amino acids, where the tandem Tebbe/Claisen approach was employed. This method highlights the compound's role in creating complex glycosylated structures, which are of great interest due to their biological significance and potential pharmaceutical applications (Chambers, Evans, & Fairbanks, 2005).

Michael Addition Reactions

Moreover, the compound's utility extends to Michael addition reactions, where it has been used to synthesize a series of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyran-3-carboxylates. These reactions are pivotal in the synthesis of compounds with potential biological activities, showcasing the compound's importance in medicinal chemistry (Bakhouch, Houari, Daoudi, Kerbal, & Yazidi, 2015).

properties

IUPAC Name |

tert-butyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-12(2,3)16-11(14)9-7-4-5-15-6-8(7)17-10(9)13/h4-6,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYPTTZAZWQVQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(SC2=C1CCOC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

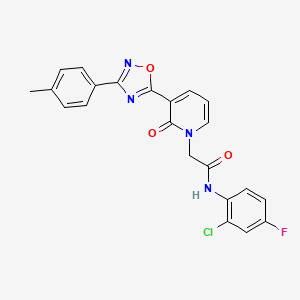

![N-(4-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2648363.png)

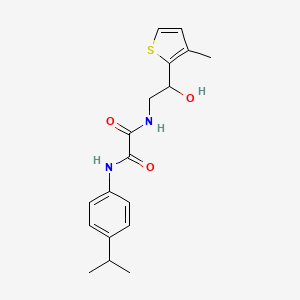

![4-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2648368.png)

![2-[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2648370.png)

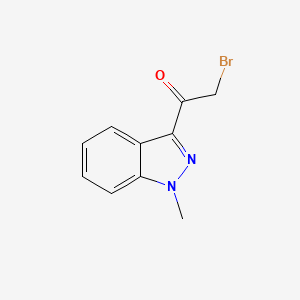

![Ethyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2648371.png)

![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2648375.png)